N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
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Overview
Description
N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design .
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves the following steps :
Formation of the Triazoloquinoxaline Core: The synthesis begins with the formation of the triazoloquinoxaline core.
Thioether Formation: The triazoloquinoxaline intermediate is then reacted with an appropriate alkylating agent to introduce the thioether group at the 4-position.
Acetamide Formation: Finally, the thioether intermediate is reacted with 4-methoxyphenylacetic acid under amide coupling conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis .
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including :
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with various molecular targets and pathways . The compound is known to intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . Additionally, it can bind to specific proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE can be compared with other similar compounds, such as :
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit anticancer and antimicrobial activities, but they have different structural features and may interact with different molecular targets.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds are known for their anticancer properties and have been studied for their interactions with various biological targets.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple biological targets, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-13-8-6-12(7-9-13)20-16(24)10-26-18-17-22-19-11-23(17)15-5-3-2-4-14(15)21-18/h2-9,11H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOSXGXXHRGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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